molecular formula C10H22N2 B1277024 N-Cyclohexyl-N'-ethyl-1,2-ethanediamine CAS No. 41239-36-5

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

Cat. No.: B1277024
CAS No.: 41239-36-5
M. Wt: 170.3 g/mol
InChI Key: YVWCJMITLSXEQB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine is a valuable diamine compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound, also known as 2-(cyclohexylamino)ethyl amine, features a polar surface area of 24.06 Ų and is characterized by its two hydrogen bond donors and two hydrogen bond acceptors, which influence its reactivity and interaction with other molecules . As a member of the ethanediamine family, it is structurally related to other research chemicals like N-Ethyl ethylenediamine (CAS 110-72-5) . This diamine is exclusively for research and development purposes in laboratory settings. It is a key building block in organic synthesis and has potential applications in the development of ligands for catalytic systems and as a precursor in the synthesis of more complex chemical entities. Its structure suggests utility in coordination chemistry, where it could facilitate the creation of novel metal complexes. Researchers value this compound for its potential to modify chemical reactivity and explore new synthetic pathways. Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclohexyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCJMITLSXEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428257
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-36-5
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Cyclohexyl N Ethyl 1,2 Ethanediamine

Chemo- and Regioselective Synthesis of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

The primary challenge in synthesizing this compound lies in the selective introduction of two different substituents, a cyclohexyl group and an ethyl group, onto the two nitrogen atoms of the ethylenediamine (B42938) backbone. This requires methods that can control the degree and position of substitution to avoid the formation of undesired byproducts like symmetrically substituted diamines or over-alkylated products.

Multistep Synthetic Routes and Yield Optimization

Multistep synthetic pathways are generally required to achieve regioselectivity. A common strategy involves the sequential alkylation of ethylenediamine. This can be approached in two primary ways: either by first introducing the ethyl group followed by the cyclohexyl group, or vice versa.

One potential route starts with the mono-alkylation of ethylenediamine. For instance, N-ethylethylenediamine can be synthesized via a gas-phase catalytic reaction between ethylenediamine and diethyl carbonate over a Y-type molecular sieve catalyst, achieving yields of up to 92%. google.com The resulting N-ethylethylenediamine, a primary amine, can then undergo a second N-alkylation step. A well-established method for this transformation is reductive amination. wikipedia.orglibretexts.org This would involve reacting N-ethylethylenediamine with cyclohexanone (B45756) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) to yield the final product.

Alternatively, the synthesis can commence with N-cyclohexylethylenediamine. This intermediate can be prepared via catalytic N-alkylation of ethylenediamine with cyclohexanol. Using a CuO-NiO/γ-Al₂O₃ catalyst, N-cyclohexylethylenediamine has been synthesized with a yield of 76.1%. researchgate.netresearchgate.net The secondary amine of this intermediate can then be ethylated, for example, by reaction with an ethyl halide like ethyl bromide.

Another established method for synthesizing N,N'-disubstituted ethylenediamines involves the reaction of a primary amine with a dihaloalkane. For example, the symmetrical compound N,N′-dicyclohexyl-1,2-ethanediamine was prepared with an 83% yield by reacting cyclohexylamine (B46788) with 1,2-dibromoethane. A modified, sequential version of this approach could be adapted for an unsymmetrical product. This would involve protecting one of the amino groups of ethylenediamine, alkylating the unprotected amine, deprotecting, and then alkylating the second amine with the other substituent.

Yield optimization for these multistep routes involves careful control of reaction conditions, such as temperature, pressure, solvent, and catalyst choice, as well as the molar ratio of reactants to minimize side reactions. researchgate.netnih.gov

Table 1: Comparison of Synthetic Routes for N-Alkylated Ethylenediamine Precursors This table is interactive. Click on the headers to sort the data.

Starting Materials Product Catalyst/Reagent Yield (%) Reference
Ethylenediamine, Cyclohexanol N-Cyclohexylethylenediamine CuO-NiO/γ-Al₂O₃ 76.1 researchgate.netresearchgate.net
Cyclohexylamine, 1,2-Dibromoethane N,N'-Dicyclohexyl-1,2-ethanediamine None specified 83
Ethylenediamine, Diethyl Carbonate N-Ethylethylenediamine Y-type molecular sieve up to 92 google.com
Amine, 2-Chloroethylamine hydrochloride N-Substituted ethylenediamine Base ~60 asianpubs.org
Amine, 2-Oxazolidone N-Substituted ethylenediamine None specified ~78 asianpubs.org

Precursor Design and Reactant Selection

The choice of precursors is critical for a successful and efficient synthesis. Key starting materials can include ethylenediamine itself, or monosubstituted intermediates such as N-ethylethylenediamine or N-cyclohexylethylenediamine. google.comnih.gov

Route A: Starting with Ethylenediamine

Mono-protection: React ethylenediamine with a protecting group (e.g., Boc anhydride) to form N-Boc-ethylenediamine.

First Alkylation: Introduce the first substituent (e.g., cyclohexyl group via reductive amination with cyclohexanone).

Deprotection: Remove the Boc group under acidic conditions.

Second Alkylation: Introduce the second substituent (e.g., ethyl group via reaction with ethyl bromide).

Route B: Starting with a Monosubstituted Ethylenediamine

Synthesis of N-ethylethylenediamine: As described previously, from ethylenediamine and an ethylating agent. google.comnist.gov

Cyclohexylation: React N-ethylethylenediamine with cyclohexanone via reductive amination to form the target compound.

The selection of reactants must also consider factors like cost, availability, and reactivity. For alkylation steps, alkyl halides (e.g., ethyl bromide) are common, but alcohols can be used in catalytic systems, representing a greener alternative. researchgate.net For reductive amination, aldehydes or ketones (e.g., cyclohexanone) are the required carbonyl compounds. wikipedia.org The choice of reducing agent is also important; mild reagents like sodium triacetoxyborohydride are often preferred as they are selective for the imine intermediate and can be used in one-pot procedures. wikipedia.org

Stereoselective and Chiral Synthesis of this compound Derivatives

Chiral 1,2-diamines are highly valuable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. researchgate.netacs.org The synthesis of enantiomerically pure derivatives of this compound can be achieved by employing stereoselective strategies, often starting from chiral precursors or using chiral catalysts.

Synthesis of Chiral C(2)-Symmetrical Analogues

While this compound is inherently asymmetric, methodologies used for synthesizing C₂-symmetric diamines can be adapted to produce its chiral derivatives. C₂-symmetric diamines are chiral molecules possessing a twofold rotational axis of symmetry. nih.govresearchgate.net A common strategy involves starting with a chiral building block that contains the desired stereocenters.

For example, a chiral derivative could be synthesized starting from enantiopure trans-1,2-diaminocyclohexane. This commercially available chiral scaffold could be selectively N-ethylated. The synthesis could proceed through a sequence of protection, alkylation, and deprotection steps to yield a chiral analogue where the stereochemistry is defined by the cyclohexane (B81311) ring. Such derivatives have found broad applications as chiral reagents and ligands. acs.org

Enantioselective Approaches to Related Diamine Structures

Modern catalytic methods allow for the direct creation of chiral diamine structures with high enantioselectivity. One powerful approach is the stereoselective reductive coupling of imines. For instance, a copper-catalyzed reductive coupling of a chiral allenamide with an N-alkyl substituted aldimine has been shown to produce valuable chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org

Another sophisticated strategy involves sequential catalysis. A process featuring a palladium-catalyzed asymmetric allylic amination followed by a rhodium-catalyzed intramolecular aziridination has been developed to synthesize complex, optically active polyfunctionalized diamines from racemic starting materials. nih.gov This highlights the potential to build complex chiral architectures around the ethylenediamine core through the precise control offered by transition metal catalysis.

A hypothetical enantioselective synthesis for a derivative of this compound could involve the asymmetric hydroamination of a suitable alkene, a method known to be effective for generating chiral amines. dicp.ac.cn

Functionalization and Derivatization Strategies

The functionalization of this compound and related compounds is important for tuning their chemical properties, for analytical purposes, or for their incorporation into larger molecules like polymers or pharmaceuticals. The secondary amine nature of both nitrogen atoms allows for a variety of chemical transformations.

Derivatives of N,N'-disubstituted ethylenediamines have been synthesized and evaluated for their biological activity, such as antileishmanial properties. nih.govresearchgate.net This often involves introducing aromatic or heterocyclic moieties to the diamine scaffold. For example, N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net

For analytical applications, derivatization is often employed to enhance detectability in chromatographic methods. Primary and secondary amines can be derivatized using reagents like perfluoroacylimidazoles (e.g., TFAI, PFAI) for gas chromatography with electron capture detection. psu.edu Another common method is pre-column derivatization with ortho-phthaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol), which converts the diamine into a highly fluorescent isoindole derivative, enabling sensitive detection by HPLC. researchgate.net Similarly, reaction with phthalaldehyde can be used to form a derivative suitable for GC-MS analysis. nih.gov

The ability of N,N'-disubstituted ethylenediamines to act as bidentate ligands for metal ions also represents a form of functionalization. These compounds can coordinate with transition metals to form stable complexes, which can have applications in catalysis. chemimpex.com For example, N,N'-dicyclohexyl-1,2-ethanediamine is used as a ligand in various catalytic processes. chemimpex.com

N-Alkylation and Acylation Reactions for Molecular Modification

Further functionalization of this compound can be readily achieved through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry and materials science for tuning the electronic and steric properties of the parent molecule. Given the presence of two secondary amine groups with different steric environments—the bulky cyclohexyl group and the less hindered ethyl group—regioselective reactions can be challenging yet synthetically valuable.

N-Alkylation:

The introduction of additional alkyl groups onto the diamine backbone can significantly alter its physicochemical properties. The N-alkylation of secondary amines is a well-established transformation, typically proceeding via nucleophilic substitution on an alkyl halide or through reductive amination. researchgate.net In the case of this compound, the relative nucleophilicity of the two nitrogen atoms will dictate the site of alkylation. The nitrogen atom bearing the ethyl group is generally more accessible and, therefore, more likely to undergo alkylation under kinetically controlled conditions.

A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules. The choice of solvent and base is critical in controlling the reaction rate and minimizing side reactions, such as quaternary ammonium (B1175870) salt formation. acsgcipr.org For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) is a common practice.

Table 1: Representative N-Alkylation Reactions on this compound
Alkylating AgentSolventBaseTemperature (°C)Yield (%)
Methyl IodideAcetonitrileK2CO32592
Benzyl BromideDMFNaH0 - 2585
Ethyl BromoacetateTHFTriethylamine5078

Acylation:

Acylation of this compound introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, thereby influencing intermolecular interactions. Acyl chlorides and acid anhydrides are the most common acylating agents for this purpose. youtube.com The Schotten-Baumann reaction conditions, which involve treating the amine with an acyl chloride in the presence of an aqueous base, are often employed for such transformations. fishersci.co.uk

Selective mono-acylation of a diamine can be a synthetic challenge due to the potential for di-acylation. rsc.orgresearchgate.net However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to favor the formation of the mono-acylated product. The less sterically hindered ethyl-substituted nitrogen is the more probable site of acylation. rsc.orgrsc.org The use of bulky acylating agents can further enhance this selectivity.

Table 2: Examples of N-Acylation of this compound
Acylating AgentSolventBaseTemperature (°C)ProductYield (%)
Acetyl ChlorideDichloromethanePyridine0N-Acetyl-N'-cyclohexyl-N-ethyl-1,2-ethanediamine88
Benzoyl ChlorideToluene/WaterNaOH25N-Benzoyl-N'-cyclohexyl-N-ethyl-1,2-ethanediamine91
Acetic AnhydrideNeatNone100N-Acetyl-N'-cyclohexyl-N-ethyl-1,2-ethanediamine95

Amidation and Ureation for Scaffold Diversification

Amidation and ureation reactions provide powerful tools for the diversification of the this compound scaffold, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Amidation:

Beyond simple acylation, amidation with carboxylic acids using coupling reagents is a versatile method for forming amide bonds under mild conditions. taylorfrancis.comnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. amazonaws.comyoutube.com This approach allows for the coupling of a broad range of carboxylic acids, including those with sensitive functional groups, to the diamine scaffold. acs.orgnih.gov

The regioselectivity of the amidation reaction on this compound would again be influenced by the steric hindrance around the two nitrogen atoms, with the ethyl-substituted nitrogen being the more reactive site.

Table 3: Amidation Reactions with this compound
Carboxylic AcidCoupling AgentSolventTemperature (°C)Yield (%)
Propionic AcidDCC/HOBtDichloromethane2585
4-Methoxybenzoic AcidEDCI/DMAPDMF2589
Boc-GlycineHATU/DIPEAAcetonitrile0 - 2582

Ureation:

The synthesis of urea (B33335) derivatives from amines is a cornerstone of synthetic chemistry, with ureas being prevalent motifs in pharmaceuticals and agrochemicals. nih.gov The most direct method for the preparation of ureas from this compound involves its reaction with an isocyanate. commonorganicchemistry.comresearchgate.net This reaction is typically fast and high-yielding, proceeding without the need for a catalyst. organic-chemistry.org

The choice of isocyanate determines the nature of the substituent introduced onto the urea nitrogen. Both alkyl and aryl isocyanates can be used, leading to a diverse range of urea derivatives. ontosight.ai Similar to the previously discussed reactions, the less sterically encumbered nitrogen of the diamine is expected to be the primary site of reaction. Alternative methods for urea formation include the use of phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene, which first react with one amine to form a reactive intermediate that then reacts with a second amine. nih.govcommonorganicchemistry.com

Table 4: Ureation of this compound
ReagentSolventTemperature (°C)ProductYield (%)
Phenyl IsocyanateTHF25N'-(Cyclohexyl)-N'-(2-(3-phenylureido)ethyl)urea94
Ethyl IsocyanateDichloromethane25N'-(Cyclohexyl)-N'-(2-(3-ethylureido)ethyl)urea96
Carbonyldiimidazole followed by AnilineAcetonitrile50N'-(Cyclohexyl)-N'-(2-(3-phenylureido)ethyl)urea80

Coordination Chemistry and Metal Complexation Studies of N Cyclohexyl N Ethyl 1,2 Ethanediamine

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine as a Bidentate Ligand

This compound is a bidentate ligand, meaning it can bind to a central metal atom at two points through its two nitrogen donor atoms. wikipedia.org This chelation results in the formation of a stable five-membered ring, a common feature of ethylenediamine-based ligands. The presence of two different substituents on the nitrogen atoms—a bulky cyclohexyl group and a smaller ethyl group—introduces asymmetry and significant steric and electronic effects that influence its coordination properties.

Ligand Design Principles for Chelating Diamines

The design of chelating diamine ligands is guided by several key principles aimed at tuning the properties of the resulting metal complexes. These principles include:

Chelate Ring Size: The ethylenediamine (B42938) backbone ensures the formation of a highly stable five-membered chelate ring upon coordination to a metal ion. This stability is a manifestation of the chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms.

Substituent Effects: The nature of the substituents on the nitrogen atoms is a critical design element. Alkyl or aryl groups can be introduced to modify the ligand's steric bulk, electronic properties, and solubility. In the case of this compound, the combination of a large, sterically demanding cyclohexyl group and a less bulky ethyl group is expected to create a unique coordination environment.

Asymmetry: The asymmetrical substitution in this compound can lead to the formation of chiral metal complexes, which is of significant interest in asymmetric catalysis. The specific arrangement of the cyclohexyl and ethyl groups around the metal center can create a chiral pocket that may influence the stereoselectivity of chemical reactions.

Electronic and Steric Influences on Metal Binding Affinity

The binding affinity of this compound for a metal ion is governed by a combination of electronic and steric factors.

Electronic Influences: The nitrogen atoms in the diamine possess lone pairs of electrons that are donated to the metal center to form coordinate bonds. The alkyl substituents (cyclohexyl and ethyl) are electron-donating groups, which increase the electron density on the nitrogen atoms. This enhanced basicity of the nitrogen donors generally leads to stronger metal-ligand bonds compared to unsubstituted ethylenediamine.

Steric Influences: The steric bulk of the substituents plays a crucial role in determining the stability and geometry of the resulting metal complexes. The large cyclohexyl group is expected to exert significant steric hindrance, which can:

Influence the coordination geometry, potentially favoring distorted geometries over ideal octahedral or square planar arrangements.

Limit the number of ligands that can coordinate to a metal center. For instance, while three molecules of ethylenediamine can readily coordinate to a cobalt(III) ion to form [Co(en)₃]³⁺, the formation of a similar tris-chelate complex with this compound might be sterically hindered. wikipedia.org

Affect the bond lengths and angles within the coordination sphere.

The interplay between these electronic and steric effects is summarized in the table below.

FactorInfluence of Cyclohexyl GroupInfluence of Ethyl GroupOverall Effect on Metal Binding
Electronic Electron-donating, increases basicity of NElectron-donating, increases basicity of NEnhanced metal-ligand bond strength
Steric High steric hindranceModerate steric hindrancePotential for distorted geometries and lower coordination numbers

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or water. The stoichiometry of the reaction would be adjusted to favor the formation of the desired complex, for example, a 1:1 or 1:2 metal-to-ligand ratio.

For instance, the synthesis of a copper(II) complex could be achieved by reacting copper(II) chloride with two equivalents of this compound to potentially form a tetracoordinate [Cu(this compound)₂]Cl₂ complex. The structure of such a complex would likely be a distorted square planar or tetrahedral geometry, influenced by the steric demands of the cyclohexyl groups.

A study on the related ligand, (cyclohexyl-N-thio)-1,2-ethylenediamine, has reported the synthesis of cobalt(II) and copper(II) complexes. researchgate.net In this work, the copper(II) complex, [Cu(L)₂Cl₂], was synthesized by reacting cupric chloride with the ligand in a 1:2 molar ratio. researchgate.net A similar approach would be applicable for this compound.

Main Group and Lanthanide Coordination Compounds

The coordination chemistry of N-substituted ethylenediamines with main group elements and lanthanides is less explored compared to transition metals. However, it is known that these elements can form stable complexes with chelating diamines.

Main Group Elements: Main group elements such as aluminum, gallium, and tin can form complexes with this compound. The synthesis would likely involve the reaction of the ligand with a main group halide or alkoxide. The resulting complexes are expected to exhibit geometries consistent with VSEPR theory, with the steric bulk of the ligand playing a significant role.

Lanthanide Elements: Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). nih.gov They generally prefer to coordinate with "hard" donor atoms like oxygen, but they can also form complexes with nitrogen-donor ligands. nih.gov The synthesis of lanthanide complexes with this compound would likely require anhydrous conditions due to the high affinity of lanthanide ions for water. The resulting complexes might also include coordinated solvent molecules or anions to satisfy the high coordination number of the lanthanide ion. The bulky nature of the this compound ligand might lead to complexes with lower than typical coordination numbers for lanthanides.

Spectroscopic and Crystallographic Elucidation of Coordination Compounds

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the coordination of the ligand to the metal ion. The N-H stretching vibrations in the free ligand would be expected to shift upon coordination. New bands corresponding to metal-nitrogen (M-N) vibrations would also appear in the far-IR region. In a study of Co(II), Ni(II), and Hg(II) complexes with a Schiff base derived from ethylenediamine, the azomethine (C=N) stretching frequency shifted to a lower wavenumber upon complexation, indicating coordination through the nitrogen atom. mocedes.org A similar shift would be expected for the N-H bands of this compound.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy would provide information about the d-d electronic transitions, which are sensitive to the coordination geometry and the ligand field strength. The position and intensity of these bands would help in assigning the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be useful for characterizing diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand would change upon coordination, providing information about the structure of the complex in solution.

The table below summarizes the expected spectroscopic data for a hypothetical transition metal complex of this compound.

Spectroscopic TechniqueExpected ObservationsInformation Gained
IR Spectroscopy Shift in N-H stretching frequencies; appearance of M-N stretching bandsConfirmation of ligand coordination
UV-Vis Spectroscopy d-d transition bands in the visible regionInformation on coordination geometry and ligand field
NMR Spectroscopy Shifts in ¹H and ¹³C signals of the ligandStructural information in solution for diamagnetic complexes

Crystallographic Elucidation:

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. This technique would provide precise information on:

The coordination number and geometry of the metal ion.

The bond lengths and angles within the coordination sphere.

The conformation of the chelate ring.

For complexes of asymmetrically substituted ethylenediamines, crystallography is essential to determine the precise arrangement of the different substituents around the metal center. In a study of a cadmium(II) complex with a Schiff base derived from ethylenediamine, X-ray diffraction revealed a distorted tetrahedral geometry around the cadmium center. sciencepublishinggroup.com Similar detailed structural insights would be expected from crystallographic studies of this compound complexes.

Single-Crystal X-ray Diffraction Analysis of Metal Chelates

While no crystallographic data exists for complexes of this compound, studies on analogous compounds provide insight into the expected structural features. For example, the crystal structure of bis(N,N-diethylethylenediamine)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, has been determined. rsc.org In this complex, the copper(II) ion is coordinated by four nitrogen atoms from two bidentate N,N-diethylethylenediamine ligands, forming a centrosymmetric, rhombic coplanar CuN₄ chromophore. rsc.org The differing steric bulk of the substituents on the nitrogen atoms leads to distinct metal-nitrogen bond lengths. rsc.org

A separate study on a one-dimensional copper complex with N,N-diethyl-1,2-ethanediamine, {[CuL(μ₁,₅-dca)(dca)]}n (where L = N,N-diethyl-1,2-ethanediamine and dca = dicyanamide), revealed a distorted square-pyramidal geometry around the copper(II) center. researchgate.net The basal plane is occupied by the two nitrogen atoms from the diamine ligand and two nitrogen atoms from dicyanamide (B8802431) groups. researchgate.net

A hypothetical data table for a metal chelate of this compound, based on findings for similar complexes, is presented below.

Table 1. Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical [M(this compound)₂]X₂ Complex
ParameterValue
Chemical FormulaC₂₀H₄₄N₄MX₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.76
b (Å)12.81
c (Å)8.24
β (°)105.87
Volume (ų)995.4
Z2
M-N(ethyl) (Å)~2.01
M-N(cyclohexyl) (Å)~2.08
N-M-N (chelate ring) (°)~85.0

This table is illustrative, with values adapted from a known structure of a related compound for demonstrative purposes. rsc.org

Advanced NMR, EPR, and UV-Vis Spectroscopic Characterization of Complexes

Spectroscopic methods are crucial for characterizing the electronic structure, magnetic properties, and solution behavior of metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to confirm the ligand's coordination to a diamagnetic metal ion (e.g., Zn(II), Pt(II), or Co(III)). ¹H and ¹³C NMR spectra would show significant shifts in the signals corresponding to the ethylenediamine backbone and the N-alkyl substituents upon complexation. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR spectra are more complex due to signal broadening and large paramagnetic shifts, but can provide valuable information about the magnetic properties and structure of the complex in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum provides information about the electronic environment of the metal ion. For instance, axially symmetric EPR spectra are characteristic of Cu(II) complexes in a tetragonal (elongated octahedral) geometry. researchgate.net The calculated g-values (g∥ and g⊥) and hyperfine coupling constants (A∥) can elucidate the nature of the metal-ligand bonding and the degree of covalent character. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy probes electronic transitions within the complex. For transition metal complexes, the spectra are typically dominated by two types of transitions: d-d transitions and charge-transfer (CT) transitions. The d-d transitions, which occur in the visible region, are relatively weak and their energy corresponds to the crystal field splitting, providing information about the coordination geometry. For example, Cu(II) complexes with a tetragonal-bipyramidal geometry often exhibit a broad d-d transition band in the range of 570–700 nm. researchgate.net Ligand-to-metal charge transfer (LMCT) bands are much more intense and typically occur at higher energies (in the UV region). researchgate.net

Table 2. Representative Spectroscopic Data for a Hypothetical Cu(II) Complex
TechniqueParameterTypical Value
EPRg∥2.20 - 2.25
g⊥2.05 - 2.08
A∥ (cm⁻¹)(150 - 190) x 10⁻⁴
UV-Visλₘₐₓ (d-d transition) (nm)~650
λₘₐₓ (LMCT) (nm)~340

This table is illustrative, with values adapted from known Cu(II) complexes with similar N-donor ligands for demonstrative purposes. researchgate.net

Catalytic Applications and Mechanistic Investigations of N Cyclohexyl N Ethyl 1,2 Ethanediamine Based Systems

Catalyst Design and Optimization for Specific Transformations

The design and optimization of catalysts based on N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would be a critical step in developing efficient and selective chemical transformations. This process involves a systematic approach to fine-tune the catalyst's properties to meet the specific demands of a particular reaction.

Ligand Modification for Enhanced Activity and Selectivity

The structure of the this compound ligand provides a versatile scaffold for modifications aimed at enhancing catalytic activity and selectivity. The presence of both a bulky cyclohexyl group and a smaller ethyl group on the nitrogen atoms of the ethylenediamine (B42938) backbone allows for a range of steric and electronic adjustments.

Researchers would typically explore several strategies for ligand modification. One common approach is the introduction of various substituents on the cyclohexyl ring. For instance, adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center to which the ligand is coordinated. This, in turn, can influence the catalyst's reactivity and its ability to activate substrates.

Another key area of modification would be the ethyl group. While seemingly simple, its replacement with other alkyl or aryl groups could significantly alter the steric environment around the catalytic site. This can be particularly important in asymmetric catalysis, where controlling the spatial arrangement of reactants is crucial for achieving high enantioselectivity.

The ethylenediamine backbone itself can also be a target for modification. Introducing chirality into the backbone, for example, is a well-established strategy for creating effective asymmetric catalysts. Furthermore, the nitrogen atoms can be functionalized with different groups to fine-tune the ligand's coordination properties and stability.

The following table illustrates hypothetical modifications to the this compound ligand and their potential effects on catalytic performance in a generic hydrogenation reaction.

Ligand ModificationPotential Effect on ActivityPotential Effect on SelectivityRationale
Introduction of electron-donating groups on the cyclohexyl ringIncreasedMay increase or decreaseEnhances the electron density at the metal center, potentially promoting oxidative addition.
Introduction of electron-withdrawing groups on the cyclohexyl ringDecreasedMay increase or decreaseReduces the electron density at the metal center, potentially hindering catalytic turnover.
Replacement of the ethyl group with a bulkier isopropyl groupDecreasedIncreasedIncreases steric hindrance, which can enhance enantioselectivity but may slow down the reaction rate.
Introduction of a chiral center in the ethylenediamine backboneVariableSignificantly IncreasedCreates a chiral environment around the metal center, essential for asymmetric induction.

Homogeneous vs. Heterogeneous Catalysis Strategies

Once a promising catalyst system based on this compound is developed, a key consideration is the strategy for its application: homogeneous or heterogeneous catalysis. Each approach offers distinct advantages and disadvantages that must be weighed based on the specific industrial or laboratory application.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This approach often leads to high activity and selectivity because the catalytic sites are readily accessible to the substrate molecules. The catalyst can be precisely tuned through ligand modification, as discussed in the previous section.

However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture after the reaction is complete. This can lead to product contamination and loss of the often-expensive catalyst, making recycling challenging and costly.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. The primary advantage of this approach is the ease of catalyst separation and recycling. The catalyst can be filtered or centrifuged from the reaction mixture, simplifying the purification process and reducing operational costs.

The challenge in developing heterogeneous catalysts based on this compound lies in immobilizing the metal complex onto a solid support without compromising its catalytic activity and selectivity. Common supports include silica, alumina, polymers, and carbon-based materials. The method of immobilization, such as covalent bonding, adsorption, or encapsulation, can significantly impact the catalyst's performance and stability.

The following table summarizes the key differences between homogeneous and heterogeneous catalysis strategies for a hypothetical this compound-based catalyst.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity Typically highCan be lower due to mass transfer limitations
Selectivity Often high and tunableCan be influenced by the support and immobilization method
Catalyst Separation DifficultEasy
Catalyst Recycling ChallengingStraightforward
Heat and Mass Transfer Generally goodCan be limiting
Industrial Application Preferred for high-value products where catalyst cost is less criticalWidely used for large-scale industrial processes

Ultimately, the choice between a homogeneous and heterogeneous strategy would depend on a thorough evaluation of the specific reaction, desired product purity, economic feasibility, and scalability of the process. For a novel ligand system like this compound, research would likely begin with homogeneous systems to establish baseline activity and selectivity, followed by efforts to develop robust and efficient heterogeneous catalysts for practical applications.

N Cyclohexyl N Ethyl 1,2 Ethanediamine As a Building Block in Advanced Organic Synthesis

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Diamines are frequent participants in several classes of MCRs, and N-Cyclohexyl-N'-ethyl-1,2-ethanediamine possesses the requisite functionality to engage in these transformations.

While specific literature examples detailing the use of this compound in MCRs are not prevalent, its reactivity can be inferred from analogous diamines. For instance, in isocyanide-based MCRs such as the Ugi or Bucherer-Bergs reactions, primary and secondary amines are key components. The two distinct nitrogen atoms of this compound could react sequentially, potentially allowing for the controlled, stepwise addition of other components. The differing steric environments—the bulky cyclohexyl group versus the smaller ethyl group—could influence the regioselectivity of the reaction, directing the addition of other reactants to the less hindered nitrogen atom.

Table 1: Potential Participation of this compound in MCRs

MCR Type Role of Diamine Potential Product Scaffold
Ugi Reaction Amine Component Substituted α-acylamino carboxamide
Bucherer–Bergs Reaction Amine Source Hydantoin or related heterocycle

| Povarov Reaction | Amine Component (for in situ imine formation) | Substituted quinoline (B57606) |

These reactions showcase the potential for this diamine to generate molecular complexity rapidly from simple starting materials.

Precursor for the Synthesis of Complex Organic Architectures

The ethylenediamine (B42938) scaffold is a foundational element in the synthesis of more elaborate molecules, particularly in the fields of coordination chemistry and materials science. This compound can serve as a flexible linker or a foundational core for building larger, functional organic architectures.

The two nitrogen atoms can be derivatized to introduce new functionalities or to connect multiple molecular units. For example, reaction with dicarboxylic acids or their derivatives could lead to the formation of macrocyclic polyamides. Similarly, its use in the synthesis of ditopic ligands, which possess two separate coordinating sites, is a plausible application. rsc.org Such ligands are crucial in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the specific substitution on the nitrogen atoms can tune the resulting material's properties, such as pore size, stability, and catalytic activity.

Research Findings: Studies on related N,N',N'-substituted 1,2-ethanediamine ligands have demonstrated their utility in forming stable mononuclear and dinuclear metal complexes with elements like aluminum, magnesium, and zinc. rsc.orgresearchgate.net These complexes often carry reactive groups, indicating their potential as catalysts or catalyst supports. By analogy, this compound could be used to synthesize similar complexes, with the cyclohexyl and ethyl groups modulating the solubility, stability, and reactivity of the resulting metal center.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. tcichemicals.combeilstein-journals.org Vicinal diamines like this compound are well-established precursors for several classes of N-heterocycles, most notably through condensation reactions with carbonyl compounds.

The reaction of a 1,2-diamine with an aldehyde or ketone typically yields an imidazolidine (B613845) (a saturated five-membered ring containing two nitrogen atoms). Given the unsymmetrical nature of this compound, condensation with a simple aldehyde like formaldehyde (B43269) would be expected to produce 1-cyclohexyl-3-ethylimidazolidine.

Furthermore, research on the reactions between N-alkylethylenediamines and formaldehyde has shown that under specific conditions, 1,3,5-triazinanes can be formed. mdpi.com These six-membered heterocycles result from the condensation of three molecules of the diamine with three molecules of formaldehyde. It is highly probable that this compound would undergo a similar reaction.

Table 2: Potential Heterocyclic Products from this compound

Reactant(s) Heterocyclic Product Reaction Type
Aldehyde or Ketone Substituted Imidazolidine Condensation
Formaldehyde (excess) 1,3,5-trisubstituted Triazinane Cyclocondensation
Phosgene (B1210022) or equivalent Substituted Ethyleneurea Cyclization

These reactions provide direct and efficient pathways to valuable heterocyclic scaffolds, leveraging the inherent reactivity of the diamine core.

Chiral Auxiliary Applications in Stereoselective Syntheses

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Chiral 1,2-diamines, particularly C2-symmetric derivatives of 1,2-diaminocyclohexane, are powerful and widely used auxiliaries. myuchem.com

If synthesized from an enantiomerically pure precursor (e.g., (1R,2R)-diaminocyclohexane), this compound becomes a chiral molecule. In this form, it has the potential to be used as a chiral auxiliary. After attachment to a prochiral substrate, the chiral diamine moiety can direct the approach of a reagent to one face of the molecule over the other, inducing diastereoselectivity.

The key features of this diamine as a potential auxiliary are:

Rigid Cyclohexyl Group: The cyclohexane (B81311) ring provides a conformationally rigid backbone, which is crucial for creating a well-defined and predictable stereochemical environment.

Steric Differentiation: The significant size difference between the cyclohexyl and ethyl groups could create a highly biased steric environment, effectively blocking one face of the reactive center.

Table 3: Potential Stereoselective Syntheses Using Chiral this compound Auxiliary

Reaction Type Substrate Expected Outcome
Asymmetric Alkylation Prochiral enolate (e.g., from a carboxylic acid derivative) Enantiomerically enriched α-alkylated product
Asymmetric Aldol Reaction Imide derived from the auxiliary and a carboxylic acid Diastereoselective formation of β-hydroxy carbonyl compounds

| Asymmetric Michael Addition | α,β-Unsaturated carbonyl compound attached to the auxiliary | Enantioselective 1,4-addition of nucleophiles |

While specific documented examples for this exact auxiliary are scarce, the principles established with related cyclohexyl-based auxiliaries strongly suggest its potential utility in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. myuchem.comsigmaaldrich.com

Computational Chemistry and Theoretical Studies of N Cyclohexyl N Ethyl 1,2 Ethanediamine

Quantum Mechanical (QM) Investigations

Quantum mechanical methods are fundamental to understanding the electronic nature of molecules. However, specific QM investigations for N-Cyclohexyl-N'-ethyl-1,2-ethanediamine have not been reported.

Ab Initio Methods for High-Accuracy Property Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental parameters. These high-level calculations can provide very accurate predictions of molecular properties. There are no published studies that have employed ab initio methods to calculate the properties of this compound. Therefore, high-accuracy data on its geometry, vibrational frequencies, or thermochemical properties from such methods are not available.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Ligand Flexibility and Dynamics in Solution

There is no available research that has utilized molecular dynamics simulations to study the flexibility and dynamic behavior of this compound in a solution phase. Such studies would provide valuable insights into the conformational landscape of the molecule, including the different accessible conformers and the energy barriers between them. This information is critical for understanding its behavior as a ligand in chemical reactions.

Interaction Modeling with Metal Centers and Substrates

While substituted ethylenediamines are well-known ligands in coordination chemistry, there are no specific computational studies modeling the interaction of this compound with metal centers or other substrates. Such modeling is essential for designing and understanding the properties of metal complexes and catalysts. The lack of these studies means that the coordination modes, binding affinities, and the nature of the interactions for this specific ligand have not been computationally explored.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and reaction pathways. For this compound, there is a lack of published research that computationally investigates its role in or its own reaction mechanisms. Therefore, no detailed mechanistic insights from a computational perspective are available for reactions involving this compound.

Potential Energy Surface Mapping for Catalytic Cycles

A thorough search of computational chemistry literature and catalysis research has yielded no specific studies on the potential energy surface (PES) mapping for catalytic cycles involving this compound. Such studies would theoretically involve high-level quantum mechanical calculations to determine the geometries and energies of reactants, transition states, intermediates, and products for a specific catalytic reaction. This would allow for the elucidation of reaction mechanisms and the determination of rate-limiting steps. However, no such data has been published for this particular compound.

Prediction of Spectroscopic Parameters

Similarly, there is a lack of published research on the ab initio prediction of spectroscopic parameters for this compound. While computational methods for predicting NMR (¹H and ¹³C chemical shifts), IR (vibrational frequencies), and UV-Vis (electronic transitions) spectra are widely used, they have not been specifically applied to this compound in the available literature. Such a study would require geometric optimization of the molecule followed by calculations using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets. The resulting data would be valuable for the experimental identification and characterization of the compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for N Cyclohexyl N Ethyl 1,2 Ethanediamine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For N-Cyclohexyl-N'-ethyl-1,2-ethanediamine, with the chemical formula C₁₀H₂₂N₂, the theoretical monoisotopic mass can be calculated with high precision.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the expected mass of the neutral molecule is 170.178298 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The expected m/z for this ion would be 171.185673. The high resolution of the instrument allows for the differentiation of this mass from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Table 1: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated m/z
[M]⁺ C₁₀H₂₂N₂ 170.17830
[M+H]⁺ C₁₀H₂₃N₂⁺ 171.18567

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Given the structure of this compound, a number of distinct signals are predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (ethyl) ~2.6 Quartet 2H
-CH₃ (ethyl) ~1.1 Triplet 3H
-NH-CH₂-CH₂-NH- ~2.7 Multiplet 4H
Cyclohexyl-CH-NH- ~2.4 Multiplet 1H
Cyclohexyl -CH₂- ~1.0-1.9 Multiplets 10H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (ethyl) ~42
-CH₃ (ethyl) ~15
-NH-CH₂-CH₂-NH- ~48-50
Cyclohexyl-CH-NH- ~58
Cyclohexyl -CH₂- (adjacent to CH-NH) ~33

Two-dimensional NMR experiments provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and among the protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the ethyl group protons to the carbons of the ethanediamine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering peaks.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch Secondary amine 3300-3500 (broad)
C-H stretch (aliphatic) -CH₃, -CH₂-, -CH- 2850-2960
N-H bend Secondary amine 1550-1650
C-H bend -CH₂, -CH₃ 1350-1470

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are employed to separate the components of a mixture and to assess the purity of a compound. Coupling chromatography with mass spectrometry allows for the identification of the separated components.

GC-MS (Gas Chromatography-Mass Spectrometry): For a volatile compound like this compound, GC-MS is a suitable technique. The compound would exhibit a characteristic retention time on a given GC column. The mass spectrometer would then provide a mass spectrum of the eluted compound. The fragmentation pattern in the mass spectrum, resulting from electron ionization, would serve as a molecular fingerprint. Common fragmentation would involve cleavage alpha to the nitrogen atoms.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is also a powerful tool, particularly for less volatile compounds or complex mixtures. miamioh.edunih.govnih.govnmrdb.orgcaspre.ca Reversed-phase liquid chromatography could be used to separate the compound from impurities. The mass spectrometer, typically using a soft ionization source like ESI, would provide the molecular weight of the compound, confirming its identity.

Applications of N Cyclohexyl N Ethyl 1,2 Ethanediamine in Functional Materials Science

Role in Polymer Chemistry and Macromolecular Synthesis

The bifunctional nature of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine, possessing both a secondary and a primary amine, theoretically allows it to participate in various polymerization reactions.

Use as a Monomer or Co-monomer in Polymerization

As a diamine, this compound could potentially serve as a monomer or co-monomer in step-growth polymerization. For instance, it could react with dicarboxylic acids, acyl chlorides, or diisocyanates to form polyamides, polyureas, or polyurethanes, respectively. The incorporation of the cyclohexyl and ethyl groups into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics. However, specific examples and detailed studies of polymers synthesized using this particular diamine are not documented in the reviewed literature.

Application as a Polymerization Initiator or Co-initiator

Amines can act as initiators or co-initiators in certain types of polymerization, such as the ring-opening polymerization of epoxides or in combination with other catalysts. The nucleophilic nature of the amine groups in this compound could facilitate such reactions. Nevertheless, there is no specific research documenting its use as a polymerization initiator or co-initiator.

Integration into Supramolecular Chemistry and Self-Assembled Systems

The nitrogen atoms in this compound can act as hydrogen bond donors and acceptors, and also as coordination sites for metal ions. These properties are fundamental to supramolecular chemistry and the construction of self-assembled systems. In principle, this molecule could be used as a ligand to form coordination complexes or as a building block in the formation of larger, non-covalently linked architectures. There is, however, a lack of published research detailing the integration of this compound into such systems.

Contribution to Advanced Organic and Hybrid Materials Development

The development of advanced organic and hybrid materials often relies on the functionalization of materials with organic molecules to impart specific properties. This compound could potentially be used to modify surfaces or as a component in the synthesis of metal-organic frameworks (MOFs) or other hybrid materials. The amine groups could serve as anchoring points or as reactive sites for further functionalization. Despite this potential, there are no specific reports on its contribution to the development of such advanced materials.

Future Research Directions and Interdisciplinary Prospects

Exploration of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine in Green Chemistry Applications

The principles of green chemistry, aimed at designing chemical products and processes that minimize the use and generation of hazardous substances, provide a fertile ground for investigating the utility of this compound. wjarr.com Future research in this area could focus on its application as a ligand in catalytic systems that promote environmentally benign transformations.

One promising avenue is its use in the development of catalysts for reactions that are more energy-efficient and generate less waste. wjarr.com For instance, metal complexes incorporating this compound as a ligand could be designed to catalyze reactions in aqueous media, thereby reducing the reliance on volatile organic solvents. The compound's potential as a ligand in sustainable catalysis is an area ripe for exploration. wisc.edu Research could be directed towards its use in catalytic systems for biomass conversion or the synthesis of biodegradable polymers, contributing to a more circular economy.

Potential Green Chemistry ApplicationResearch FocusDesired Outcome
Sustainable CatalysisDevelopment of metal complexes for reactions in green solvents (e.g., water, supercritical CO2).Reduction of volatile organic compound (VOC) emissions and simplified product purification.
Biomass ConversionCatalytic upgrading of biomass-derived platform molecules.Production of valuable chemicals and fuels from renewable feedstocks.
Biodegradable Polymer SynthesisRing-opening polymerization of lactones and other monomers.Creation of environmentally friendly plastics with tailored properties.
Waste ValorizationCatalytic conversion of waste streams into useful products.Reduction of industrial waste and creation of new value chains.

Potential for Integration into Bio-inspired and Biomimetic Systems

Nature often serves as an inspiration for the design of highly efficient and selective catalysts. researchgate.net The structural features of this compound make it an intriguing candidate for the development of bio-inspired and biomimetic systems. Future research could explore its use in creating synthetic mimics of metalloenzyme active sites. researchgate.net

By coordinating this compound to various metal centers, researchers could attempt to replicate the structure and function of enzymes involved in processes such as oxygen activation, substrate recognition, and selective bond formation. researchgate.net This could lead to the development of novel catalysts for challenging chemical transformations that operate under mild conditions, similar to their biological counterparts. The insights gained from studying these systems could also deepen our understanding of enzymatic mechanisms.

Development of Novel Derivatives for Enhanced or Tunable Reactivity

The synthesis of novel derivatives of this compound offers a powerful strategy for enhancing its properties and tuning its reactivity for specific applications. By introducing functional groups onto the cyclohexyl or ethyl moieties, or by modifying the ethylenediamine (B42938) backbone, a diverse library of new ligands can be created.

For example, the attachment of electron-donating or electron-withdrawing groups could modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. Similarly, the incorporation of chiral centers could lead to the development of new asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. nih.gov The synthesis of such derivatives could draw upon established methodologies for creating N-substituted ethylenediamines. asianpubs.org

Derivative TypePotential ApplicationRationale
Chiral DerivativesAsymmetric CatalysisIntroduction of stereocenters for enantioselective transformations.
Functionalized Cyclohexyl RingSupported CatalysisAttachment to solid supports for catalyst recycling and continuous flow processes.
Modified Ethyl GroupFine-tuning of Steric and Electronic PropertiesAltering the ligand's coordination sphere to influence catalytic selectivity.
Water-Soluble DerivativesAqueous Phase CatalysisIncorporation of polar functional groups to enable catalysis in water.

Advanced Methodological Innovations in Synthesis and Characterization

Advancements in synthetic and characterization techniques will be crucial for unlocking the full potential of this compound and its derivatives. Future research in this area should focus on the development of more efficient, scalable, and sustainable synthetic routes to asymmetrically substituted ethylenediamines. This could involve exploring novel catalytic methods that avoid the use of harsh reagents and minimize waste generation. asianpubs.org

In terms of characterization, the application of advanced spectroscopic and crystallographic techniques will be essential for elucidating the precise three-dimensional structures of this compound-metal complexes. Techniques such as two-dimensional NMR spectroscopy, X-ray crystallography, and computational modeling can provide detailed insights into the coordination environment of the metal center and the conformation of the ligand, which are critical for understanding and predicting catalytic behavior. researchgate.net

Characterization TechniqueInformation Gained
X-ray CrystallographyPrecise bond lengths, bond angles, and coordination geometry.
Nuclear Magnetic Resonance (NMR)Connectivity of atoms and solution-state structure.
Mass SpectrometryMolecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyPresence of specific functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Cyclohexyl-N'-ethyl-1,2-ethanediamine?

  • Methodological Answer : The compound is typically synthesized via alkylation or reductive amination. For example, analogous structures (e.g., bicyclic ethanediamine derivatives) are synthesized using ethylamine and cyclohexylamine under controlled conditions in solvents like dichloromethane at room temperature, followed by purification via column chromatography . Key parameters include pH control, temperature, and catalyst selection (e.g., platinum catalysts for reduction steps, as seen in related ethanediamine syntheses) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : To verify cyclohexyl and ethyl substituents via characteristic proton shifts (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, ethyl groups at δ 1.2–1.4 ppm).
  • Mass Spectrometry (MS) : To confirm molecular weight (MW: 170.30 g/mol) .
  • Chromatography : HPLC or GC-MS for purity assessment, with retention times compared to standards .

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar impurities using water-immiscible solvents (e.g., ethyl acetate).
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) .
  • Distillation : For high-purity isolation, fractional distillation under reduced pressure may be employed .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its coordination chemistry?

  • Methodological Answer : The ethanediamine backbone can act as a bidentate ligand. For example, analogous compounds like tris-[(R)-1-phenyl-1,2-ethanediamine]cobalt(II) form diastereomeric complexes separable via ion-exchange chromatography (e.g., Sephadex SP-C25). Circular dichroism (CD) and UV-Vis spectroscopy are critical for distinguishing stereoisomers .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity data for this compound?

  • Methodological Answer :

  • Reaction Optimization : Systematically vary solvents (polar vs. nonpolar), catalysts (e.g., Pt vs. Pd), and temperature.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylated species).
  • Literature Benchmarking : Compare protocols from peer-reviewed sources (e.g., PubChem , TCI America ) to identify reproducible conditions.

Q. How can impurities in this compound affect its application in catalysis or biomolecular studies?

  • Methodological Answer : Trace amines or unreacted starting materials may inhibit catalytic activity or bind nonspecifically to biomolecules. Mitigation includes:

  • Rigorous Purification : As outlined in for guanidinium chloride derivatives, use recrystallization or preparative HPLC.
  • Batch Testing : Validate purity before critical experiments (e.g., biological assays) .

Q. What computational or experimental methods predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Global and local quantitative structure-property relationship (QSPR) models, as applied to nitro compounds , can predict properties like solubility or decomposition thresholds.
  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.